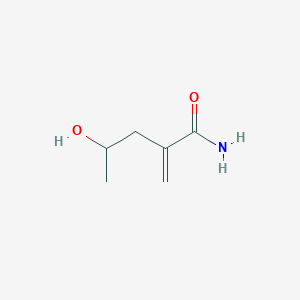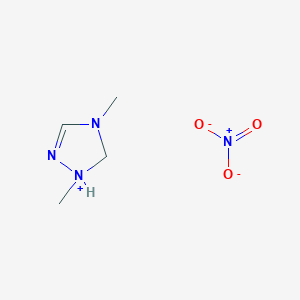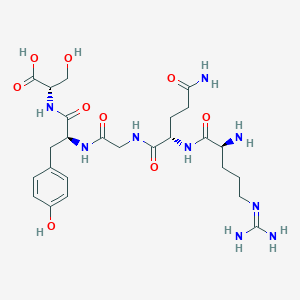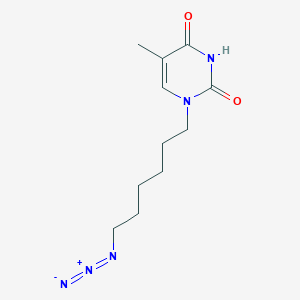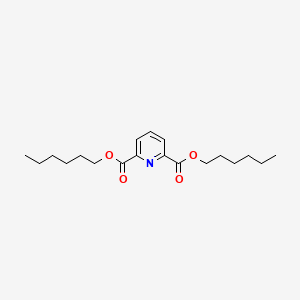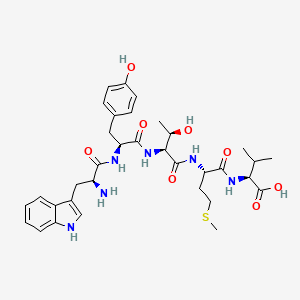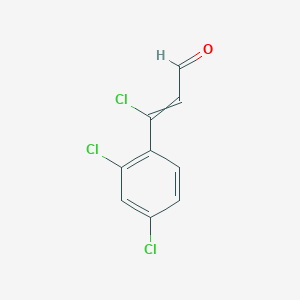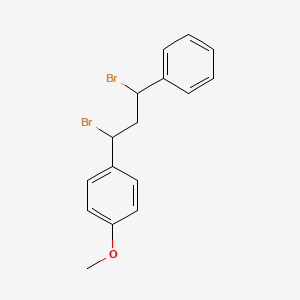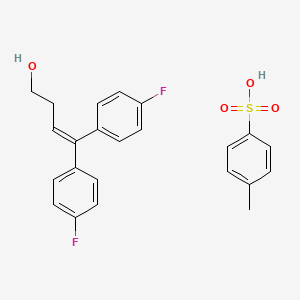
1,1'-(6-Methylhepta-1,5-diene-2,3-diyl)dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Diphenyl-6-methyl-1,5-heptadiene is an organic compound that belongs to the class of conjugated dienes. Conjugated dienes are hydrocarbons that contain two double bonds separated by a single bond. This particular compound is characterized by the presence of phenyl groups at the 2 and 3 positions and a methyl group at the 6 position on the heptadiene chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diphenyl-6-methyl-1,5-heptadiene can be achieved through various synthetic routes. One common method involves the Diels-Alder reaction, which is a [4+2] cycloaddition reaction between a conjugated diene and a dienophile. The reaction typically requires the presence of electron-donating groups on the diene and electron-withdrawing groups on the dienophile to proceed efficiently .
Industrial Production Methods
Industrial production of 2,3-Diphenyl-6-methyl-1,5-heptadiene may involve large-scale Diels-Alder reactions under controlled conditions. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Catalysts may also be employed to enhance the reaction rate and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Diphenyl-6-methyl-1,5-heptadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl groups or the double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) under appropriate conditions.
Major Products Formed
Oxidation: Epoxides, ketones, and alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2,3-Diphenyl-6-methyl-1,5-heptadiene has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and stability of conjugated dienes.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,3-Diphenyl-6-methyl-1,5-heptadiene involves its interaction with molecular targets through its conjugated diene system. The compound can participate in various chemical reactions, such as cycloaddition and substitution, by forming reactive intermediates. These intermediates can interact with biological molecules or other chemical species, leading to the observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Heptadiene: Another conjugated diene with similar reactivity but different substitution pattern.
2,6-Dimethyl-1,5-heptadiene: Similar structure with methyl groups at different positions.
Penta-1,3-diene: A simpler conjugated diene with fewer substituents.
Uniqueness
2,3-Diphenyl-6-methyl-1,5-heptadiene is unique due to the presence of phenyl groups, which enhance its stability and reactivity. The phenyl groups also provide additional sites for substitution reactions, making it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
830345-35-2 |
|---|---|
Molekularformel |
C20H22 |
Molekulargewicht |
262.4 g/mol |
IUPAC-Name |
(6-methyl-2-phenylhepta-1,5-dien-3-yl)benzene |
InChI |
InChI=1S/C20H22/c1-16(2)14-15-20(19-12-8-5-9-13-19)17(3)18-10-6-4-7-11-18/h4-14,20H,3,15H2,1-2H3 |
InChI-Schlüssel |
NHAYRBZKRJCZQY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCC(C1=CC=CC=C1)C(=C)C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-(6-{4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]phenoxy}hexyl)-9H-carbazole](/img/structure/B14223186.png)
![(4R)-4-ethyl-4-[2-(3-methylthiophen-2-yl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B14223191.png)
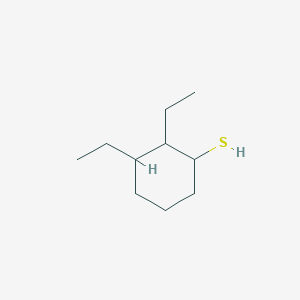
![1-[(Trifluoromethyl)sulfanyl]butan-2-ol](/img/structure/B14223199.png)
